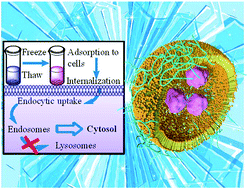Enhanced protein internalization and efficient endosomal escape using polyampholyte-modified liposomes and freeze concentration†
Nanoscale Pub Date: 2016-07-11 DOI: 10.1039/C6NR03940E
Abstract
Here we show a new strategy for efficient freeze concentration-mediated cytoplasmic delivery of proteins, obtained via the endosomal escape property of polyampholyte-modified liposomes. The freeze concentration method successfully induces the efficient internalization of proteins simply by freezing cells with protein and nanocarrier complexes. However, the mechanism of protein internalization remains unclear. Here, we designed a novel protein delivery carrier by modifying liposomes through incorporating hydrophobic polyampholytes therein. These complexes were characterized for particle size, encapsulation efficiency, and cytotoxicity. Flow cytometry and microscopic analysis showed that the adsorption and internalization of protein-loaded polyampholyte-modified liposomes after freezing were enhanced compared with that observed in unfrozen complexes. Inhibition studies demonstrated that the internalization mechanism differs between unmodified and polyampholyte-modified liposomes. Furthermore, polyampholyte-modified liposomes exhibited high efficacy in facilitating endosomal escape to enhance protein delivery to the cytoplasm with low toxicity. These results strongly suggest that the freeze concentration-based strategy could be widely utilised for efficient cargo delivery into the cytoplasm in vitro not only in cancer treatment but also for gene therapy as well.


Recommended Literature
- [1] Polar 2D hybrid perovskite crystals with intrinsic strong linear dichroism for polarization-sensitive and self-powered detection†
- [2] Morphology of all-polymer solar cells
- [3] iLoc-Animal: a multi-label learning classifier for predicting subcellular localization of animal proteins†
- [4] Inside front cover
- [5] Amino-acids and peptides. Part IX. Some neighbouring-group amino–amide and hydroxy–amide interactions
- [6] Iridium-catalyzed asymmetric hydroalkynylation reactions of oxabenzonorbornadienes†
- [7] Synthesis of Al4C3 nanowalls viathermal evaporation and potential application in vacuum microelectronic devices as cold electron emitters
- [8] Dioxomolybdenum(vi) complex immobilized on ascorbic acid coated TiO2 nanoparticles catalyzed heterogeneous oxidation of olefins and sulfides
- [9] Inside front cover
- [10] Irradiance and temperature considerations in the design and deployment of high annual energy yield perovskite/CIGS tandems†










